Ethyl 2-cyano-3-ethoxybut-2-enoate
Overview
Description
Ethyl 2-cyano-3-ethoxybut-2-enoate is a useful research compound. Its molecular formula is C9H13NO3 and its molecular weight is 183.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Packing and Molecular Interactions : Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate exhibits rare N⋯π interactions and forms a zigzag double-ribbon structure through hydrogen bonding. This demonstrates its potential in studying crystal packing phenomena (Zhang, Wu, & Zhang, 2011).
Synthesis of 5-Aminopyrazoles : Ethyl 2-cyano-3-ethoxybut-2-enoate is used in the regioselective synthesis of 5-amino-3-methyl-1-(aryl(phenylimino)methyl)-1H-pyrazole derivatives. This involves a reaction with N-Arylbenzamidrazones, showcasing its role in the creation of complex organic compounds (Aly et al., 2017).
Structural Analysis and Synthesis : The compound has been used for the preparation and structural analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate. Its crystallization and spectrometric characteristics are of interest in chemical synthesis (Johnson et al., 2006).
Formation of 4-Hydroxy-2-pyridone : This chemical is involved in the synthesis of 4-hydroxy-2-pyridone, which is important in pharmaceutical and chemical research (Chen, Sheng-yin, & Shao-hua, 2013).
Non-Hydrogen Bond Type Interaction Studies : It is used to study rare non-hydrogen bonding interactions, like C⋯π interaction, contributing to a deeper understanding of molecular interactions (Zhang, Tong, Wu, & Zhang, 2012).
Synthesis of Racemic Oxiracetam : Ethyl (E)-4-chloro-3-ethoxybut-2-enoate, a related compound, is used in the synthesis of racemic oxiracetam, a nootropic drug (Laffan et al., 1992).
Formation of Novel Heterocycles : It is utilized in the formation of novel heterocycles and in studying the reaction mechanisms (Zribi, Belhouchet, & Chabchoub, 2013).
Psychotropic Activity Research : Used in synthesizing compounds for studying psychotropic activities and exploring the pharmaceutical potential of new compounds (Grigoryan et al., 2011).
Synthesis of (Trifluoromethyl)quinoline Derivatives : Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates, derived from ethyl 2-cyanoacetate, are used in the synthesis of (trifluoromethyl)quinoline derivatives, indicating its role in creating fluorinated compounds (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).
Pyran-2-ones Synthesis : Ethyl 3-ethoxybut-2-enoate, a related compound, is used in synthesizing 5,6-dihydro-6,6-disubstituted pyran-2-ones, contributing to organic synthesis and pharmaceutical research (Liu, Li, Wang, & Feng, 2006).
Properties
IUPAC Name |
ethyl 2-cyano-3-ethoxybut-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-4-12-7(3)8(6-10)9(11)13-5-2/h4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXFOGAYPIPTKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C#N)C(=O)OCC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50275504 | |
Record name | ethyl 2-cyano-3-ethoxy-2-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932750-29-3 | |
Record name | ethyl 2-cyano-3-ethoxy-2-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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